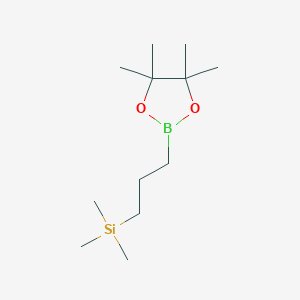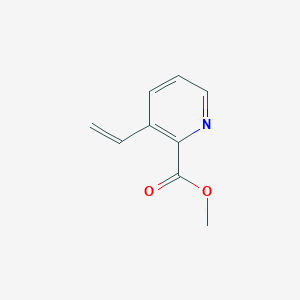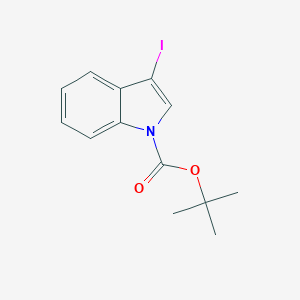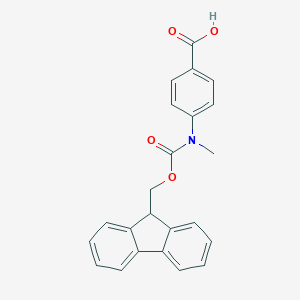
4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride is a useful research compound. Its molecular formula is C10H12ClNO4S2 and its molecular weight is 309.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Neurotransmission and Cognitive Effects
Compounds related to 4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride have been investigated for their influence on neurotransmission and potential in treating cognitive deficits. For instance, a study on the 5-HT6 receptor demonstrated the therapeutic potential of this receptor class in addressing cognitive deficits by influencing cholinergic neurotransmission (Riemer et al., 2003). Another study highlighted the potential of 5-HT6 receptor antagonists based on the 1H-pyrrolo[3,2-c]quinoline core for treating cognitive disorders associated with Alzheimer's disease (Grychowska et al., 2016).
Metabolic and Hormonal Effects
A study investigated the effects of perfluorooctane sulfonate (PFOS), which is structurally related to sulfonyl-based compounds, on the neuroendocrine system of rats. This study found that PFOS exposure can significantly affect hormonal levels and neurotransmitter concentrations, indicating potential metabolic and neuroendocrine impacts (Austin et al., 2003).
Pharmacological Properties and Drug Interactions
Research into the pharmacokinetics, drug interaction potential, and therapeutic applications of compounds similar to this compound has been extensive. For instance, GNE-617, a compound with a sulfonyl benzyl moiety, showed promising pharmacokinetic properties and drug interaction potentials, suggesting the relevance of sulfonyl-based compounds in therapeutic applications (Liederer et al., 2019).
Anti-inflammatory and Antioxidant Activity
Compounds incorporating the sulfonyl moiety have been reported to exhibit anti-inflammatory and potential antioxidant activities. One study reported the synthesis and pharmacological evaluation of thiophenes substituted with 4-methanesulfonyl benzoyl moiety, demonstrating moderate to good anti-inflammatory activity and suggesting the potential of sulfonyl derivatives in designing novel anti-inflammatory drugs (Pillai et al., 2003).
Enzymatic and Metabolic Pathways
Various studies have explored the impact of sulfonyl-containing compounds on enzymatic and metabolic pathways. For example, drug metabolizing enzyme induction by diaryl pyridines with sulfonyl substitutions has been examined, highlighting the role of sulfonyl-based compounds in influencing metabolic enzyme activities (Franklin, 1991).
Safety and Hazards
The safety information for “4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride” indicates that it is dangerous . The hazard statements include H314 (causes severe skin burns and eye damage) and H335 (may cause respiratory irritation) . Precautionary statements include P260 (do not breathe dust/fume/gas/mist/vapours/spray), P261 (avoid breathing dust/fume/gas/mist/vapours/spray), P264 (wash thoroughly after handling), P271 (use only outdoors or in a well-ventilated area), P280 (wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER/doctor), P312 (Call a POISON CENTER/doctor if you feel unwell), P363 (Wash contaminated clothing before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .
Propiedades
IUPAC Name |
4-pyrrolidin-1-ylsulfonylbenzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO4S2/c11-17(13,14)9-3-5-10(6-4-9)18(15,16)12-7-1-2-8-12/h3-6H,1-2,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYZKIFFWKXROK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381554 |
Source


|
| Record name | 4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165669-32-9 |
Source


|
| Record name | 4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B71570.png)


![Imidazo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B71581.png)
![4-Iodo-benzo[b]thiophene-2-carboxylic acid](/img/structure/B71582.png)
![1,4,6-trimethyl-1H-imidazo[4,5-c]pyridin-2-amine](/img/structure/B71583.png)





